Valeronitrile Valeronitrile Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992)
Pentanenitrile, also known as 1-butyl cyanide or 1-cyano-butane, belongs to the class of organic compounds known as nitriles. Nitriles are compounds having the structure RC#N; thus C-substituted derivatives of hydrocyanic acid, HC#N. Within the cell, pentanenitrile is primarily located in the cytoplasm. Outside of the human body, pentanenitrile can be found in brassicas. This makes pentanenitrile a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 110-59-8
VCID: VC20976489
InChI: InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
SMILES: CCCCC#N
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

Valeronitrile

CAS No.: 110-59-8

Cat. No.: VC20976489

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

Valeronitrile - 110-59-8

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992)
Pentanenitrile, also known as 1-butyl cyanide or 1-cyano-butane, belongs to the class of organic compounds known as nitriles. Nitriles are compounds having the structure RC#N; thus C-substituted derivatives of hydrocyanic acid, HC#N. Within the cell, pentanenitrile is primarily located in the cytoplasm. Outside of the human body, pentanenitrile can be found in brassicas. This makes pentanenitrile a potential biomarker for the consumption of this food product.
CAS No. 110-59-8
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name pentanenitrile
Standard InChI InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
Standard InChI Key RFFFKMOABOFIDF-UHFFFAOYSA-N
SMILES CCCCC#N
Canonical SMILES CCCCC#N
Boiling Point 282 to 286 °F at 760 mm Hg (NTP, 1992)
141.3 °C
Flash Point 105 °F (NTP, 1992)
Melting Point -141 °F (NTP, 1992)
-96.2 °C
-96.2°C

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